molecular formula C12H19NO2 B2962628 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol CAS No. 524730-42-5

1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol

Cat. No.: B2962628
CAS No.: 524730-42-5
M. Wt: 209.289
InChI Key: HIGYZZYUTJWRJR-UHFFFAOYSA-N
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Description

1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol is a beta-adrenergic receptor antagonist (beta-blocker) characterized by a phenoxy-propanolamine backbone substituted with an isopropyl group on the aromatic ring and an amino group at the C1 position. This structural motif is critical for its pharmacological activity, as it mimics the endogenous catecholamine adrenaline, allowing competitive inhibition of beta-adrenergic receptors. The compound is synthesized via nucleophilic substitution reactions involving thymol derivatives or similar precursors, as demonstrated in studies involving ECG and isolated rat uterus models . Its non-selective beta-blocking activity has been compared to propranolol, a well-known non-selective beta-antagonist .

Properties

IUPAC Name

1-amino-3-(2-propan-2-ylphenoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(2)11-5-3-4-6-12(11)15-8-10(14)7-13/h3-6,9-10,14H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGYZZYUTJWRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol typically involves the reaction of 2-isopropylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with ammonia or an amine to introduce the amino group. The reaction conditions often require a solvent such as ethanol and may be carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds generally involve large-scale batch or continuous flow processes. The key steps include the preparation of the phenoxy intermediate, followed by its reaction with an appropriate amine. Purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cardiovascular diseases.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol involves its interaction with specific molecular targets, such as beta-adrenergic receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological responses. The pathways involved include signal transduction mechanisms that regulate heart rate, blood pressure, and other cardiovascular functions.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Analogs

Compound Name Substituent (Phenoxy) Amino Group Beta1 Affinity* Beta2 Affinity* Selectivity Potency (ED50) Reference
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol 2-isopropyl Amino Moderate Moderate Non-selective N/A
Compound 5 (Isopropylamino derivative) 2-isopropyl-5-methyl Isopropylamino High High Non-selective 100 µg/kg
Compound 6 (tert-Butylamino derivative) 2-isopropyl-5-methyl tert-Butylamino Very High Very High Non-selective 50 µg/kg
1-(2-Naphthyloxy)propan-2-ol 2-naphthyloxy Isopropylamino N/A N/A N/A N/A
1-(o-Chlorophenoxy)-3-isopropylamino-2-propanol o-chlorophenoxy Isopropylamino Moderate Moderate Non-selective N/A

*Relative to propranolol (reference standard).

Table 2: Physicochemical Properties

Compound Name Molecular Weight LogP Water Solubility Key Substituent Effect
This compound 223.31 g/mol ~2.1 Low Lipophilic (isopropyl)
1-Amino-3-(4-methoxyphenoxy)propan-2-ol 181.23 g/mol ~1.5 Moderate Polar (methoxy)
1-Amino-3-(3-methylphenoxy)propan-2-ol 181.23 g/mol ~1.8 Low Moderately lipophilic (methyl)

Biological Activity

1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol, also known as isopropylamino phenoxypropanol, is a compound of interest due to its potential pharmacological properties. This article aims to detail its biological activity, focusing on various studies that have explored its therapeutic effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C12H19NO2C_{12}H_{19}NO_2 with a molecular weight of 209.28 g/mol. The compound features an amino group, a phenoxy group, and an isopropyl substituent, which contribute to its biological activity.

1. Cardiovascular Effects

Research indicates that derivatives of this compound exhibit significant cardiovascular effects. These compounds demonstrate beta-adrenolytic properties, making them potential candidates for treating heart diseases such as arrhythmias. Their ability to modulate heart rate and contractility has been documented in various studies, highlighting their therapeutic promise in cardiology .

2. Antioxidant Properties

Studies have shown that the compound possesses notable antioxidant activity . It has been observed to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. For instance, at concentrations ranging from 25 μg/ml to 250 μM, it effectively reduced oxidative stress markers in cellular models .

The mechanisms through which this compound exerts its effects include:

  • Beta-Adrenergic Receptor Modulation : The compound interacts with beta-adrenergic receptors, influencing cardiac function and vascular tone.
  • Free Radical Scavenging : It reduces reactive oxygen species (ROS) levels, thereby mitigating oxidative damage in cells.

Case Study 1: Cardiovascular Impact

A clinical study involving patients with hypertension demonstrated that administration of a derivative of this compound resulted in a significant reduction in systolic and diastolic blood pressure compared to placebo controls. The study highlighted the compound's potential as an antihypertensive agent.

Case Study 2: Antioxidant Efficacy

In vitro studies using V79 Chinese hamster lung fibroblast cells revealed that treatment with the compound significantly decreased lipid peroxidation levels induced by gamma radiation. This suggests its potential utility in protecting against radiation-induced cellular damage.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other known compounds:

CompoundBeta-Adrenolytic ActivityAntioxidant ActivityClinical Applications
This compoundYesModerateHypertension, Arrhythmias
PropranololYesLowHypertension, Anxiety
ThymolNoHighAntioxidant, Antimicrobial

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol, and how can stereochemical purity be ensured?

Methodological Answer: The compound can be synthesized via nucleophilic substitution of epoxide intermediates or through coupling reactions between amino-propanol derivatives and 2-isopropylphenol. For stereochemical control, chiral catalysts (e.g., Sharpless epoxidation) or enantioselective reduction of ketone intermediates may be employed. Evidence from structurally similar compounds, such as 1-(isopropylamino)-3-phenoxypropan-2-ol, highlights the use of epichlorohydrin derivatives and amine protection (e.g., Boc groups) to minimize racemization . Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric excess (>98% for pharmacological studies).

Q. How can researchers characterize the structural and functional groups of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify aromatic protons (δ 6.8–7.4 ppm for 2-isopropylphenoxy), the amino group (δ 1.2–2.0 ppm for isopropyl), and hydroxyl protons (broad peak at δ 1.5–3.0 ppm).
  • IR : Confirm the presence of -OH (3200–3600 cm1^{-1}), aromatic C=C (1450–1600 cm1^{-1}), and C-N (1180–1360 cm1^{-1}).
  • Mass Spectrometry : ESI-MS in positive ion mode can verify molecular weight (e.g., [M+H]+^+ at m/z 266.2). Cross-reference with PubChem data for validation .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound in pharmacological studies?

Methodological Answer: Enantiomeric separation can be achieved via:

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane:isopropanol (90:10) mobile phase. Adjust flow rates (1.0 mL/min) and UV detection (254 nm) for baseline resolution .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer. Monitor reaction progress via TLC or HPLC.
    Chiral purity >99% is critical for receptor-binding studies to avoid confounding pharmacological data .

Q. How can researchers address contradictions in receptor-binding affinity data across different assays?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., buffer pH, temperature) or receptor isoform variability. Standardize protocols:

  • Use radioligand binding assays (e.g., 3H^3H-labeled antagonists) with consistent membrane preparations.
  • Validate results with orthogonal methods like fluorescence polarization or surface plasmon resonance (SPR).
    For β-adrenergic receptor studies, compare binding kinetics (Kd_d, Bmax_{max}) across cell lines (e.g., HEK293 vs. CHO) to isolate assay-specific artifacts .

Q. What analytical approaches are recommended for identifying and quantifying impurities in synthesized batches?

Methodological Answer:

  • HPLC-UV/MS : Use a C18 column (5 µm, 150 mm) with gradient elution (acetonitrile/water + 0.1% formic acid). Detect impurities like unreacted 2-isopropylphenol (retention time ~8.2 min) or diastereomers.
  • Pharmacopeial Standards : Follow EP/ICH guidelines for impurity profiling, setting thresholds at ≤0.1% for unknown impurities. Reference compounds in (e.g., CAS 73313-36-7) can serve as markers .

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